![molecular formula C14H16N2O3 B5083199 2-(4-methoxyphenyl)-3,5,6-trimethylpyrazine 1,4-dioxide](/img/structure/B5083199.png)
2-(4-methoxyphenyl)-3,5,6-trimethylpyrazine 1,4-dioxide
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Overview
Description
2-(4-methoxyphenyl)-3,5,6-trimethylpyrazine 1,4-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 'O-methyl pyrazine' and is a derivative of pyrazine. O-methyl pyrazine has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.
Mechanism of Action
The mechanism of action of O-methyl pyrazine is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties are responsible for its therapeutic effects. O-methyl pyrazine can scavenge free radicals and prevent oxidative stress-induced damage to cells. It can also inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
O-methyl pyrazine has been found to possess various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. Additionally, O-methyl pyrazine has been found to possess neuroprotective properties, which can help in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using O-methyl pyrazine in lab experiments is its low toxicity. O-methyl pyrazine has been found to be safe and well-tolerated in animal studies. Additionally, O-methyl pyrazine is readily available and can be easily synthesized in the lab. However, one of the limitations of using O-methyl pyrazine in lab experiments is its low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on O-methyl pyrazine. One of the areas of interest is its potential use in the treatment of cancer. O-methyl pyrazine has been found to possess anti-tumor properties, and further studies are needed to explore its potential as a cancer therapeutic. Additionally, O-methyl pyrazine has been found to possess neuroprotective properties, and further studies are needed to explore its potential as a treatment for neurodegenerative diseases. Finally, further studies are needed to explore the mechanism of action of O-methyl pyrazine and its potential use in other diseases.
Synthesis Methods
O-methyl pyrazine can be synthesized through various methods, including the reaction of 2,3,5,6-tetramethylpyrazine with methanol in the presence of a catalyst such as sulfuric acid or phosphorus pentoxide. Another method involves the reaction of 2,3,5,6-tetramethylpyrazine with methyl iodide in the presence of a base such as potassium carbonate.
Scientific Research Applications
O-methyl pyrazine has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant properties, which can help in preventing oxidative stress-induced damage to cells. Additionally, O-methyl pyrazine has been found to possess anti-inflammatory properties, which can help in reducing inflammation in various diseases.
properties
IUPAC Name |
2-(4-methoxyphenyl)-3,5,6-trimethyl-4-oxidopyrazin-1-ium 1-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-10(2)16(18)14(11(3)15(9)17)12-5-7-13(19-4)8-6-12/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXUUGMKBDOZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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